molecular formula C11H13BF3NO2 B11757512 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid

Cat. No.: B11757512
M. Wt: 259.03 g/mol
InChI Key: XSXLFVHKNVNTMO-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO2. This compound is notable for its trifluoromethyl group and pyrrolidino substituent, which contribute to its unique chemical properties and reactivity. It is used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or toluene

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the boronic acid group to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other oxidizing agents in aqueous or organic solvents.

    Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

    Substitution: Various nucleophiles in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl and pyrrolidino groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is unique due to the presence of both trifluoromethyl and pyrrolidino groups. These substituents confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which are not observed in similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C11H13BF3NO2

Molecular Weight

259.03 g/mol

IUPAC Name

[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(16-5-1-2-6-16)3-4-10(9)12(17)18/h3-4,7,17-18H,1-2,5-6H2

InChI Key

XSXLFVHKNVNTMO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCC2)C(F)(F)F)(O)O

Origin of Product

United States

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